molecular formula C11H21N B1194219 beta-Skytanthine CAS No. 24282-31-3

beta-Skytanthine

Cat. No. B1194219
CAS RN: 24282-31-3
M. Wt: 167.29 g/mol
InChI Key: HGTMGCDIPYGVKA-ZDCRXTMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Skytanthine is a member of piperidines.

Scientific Research Applications

Isolation and Structure Elucidation

Beta-Skytanthine, a monoterpenoid alkaloid, was first isolated from the Chilean member of the Apocynaceae family, Skytanthus acutus Meyen. The process of isolation and the structure elucidation of this alkaloid has been a significant area of study (Djerassi, Kutney, & Shamma, 1962).

Synthesis Techniques

Research has focused on the diastereoselective synthesis of Beta-Skytanthine using various chemical reactions. One such method is the intramolecular Pauson–Khand reaction, which has been instrumental in creating the stereogenic center of this alkaloid (Kaneda & Honda, 2008). Additionally, the Mitsunobu reaction has been utilized for the formation of heterocycles leading to the synthesis of Beta-Skytanthine (Tsunoda et al., 1996).

Organocatalytic Construction

The efficient organocatalytic construction of C4-alkyl substituted piperidines has been explored, which is significant in the synthesis of Beta-Skytanthine. This synthesis involves secondary amine catalyzed formal aza [3+3] cycloaddition reactions, demonstrating the complexity and specificity required in the formation of this compound (Shiomi, Sugahara, & Ishikawa, 2015).

Relation with Other Alkaloids

Beta-Skytanthine has been found to be structurally related to other alkaloids. For instance, the alkaloid kopsirachine, isolated from Kopsia dasyrachis Ridl, is composed of catechin and Beta-Skytanthine, highlighting the interconnected nature of various natural compounds (Homberger & Hesse, 1984).

Extraction and Separation Techniques

The application of phase-trafficking methods in natural products research has been instrumental for the separation of Beta-Skytanthine from organic plant extracts. This approach offers advantages over traditional extraction methods, such as reduced labor intensity and the use of smaller quantities of solvents (Araya, Montenegro, Mitscher, & Timmermann, 2010).

properties

CAS RN

24282-31-3

Product Name

beta-Skytanthine

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(4S,4aR,7S,7aS)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine

InChI

InChI=1S/C11H21N/c1-8-4-5-10-9(2)6-12(3)7-11(8)10/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11-/m0/s1

InChI Key

HGTMGCDIPYGVKA-ZDCRXTMVSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]1CN(C[C@H]2C)C

SMILES

CC1CCC2C1CN(CC2C)C

Canonical SMILES

CC1CCC2C1CN(CC2C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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